molecular formula C16H17ClN5O8P B12941157 8-(4-Chlorophenyl)guanosine 5'-(dihydrogen phosphate) CAS No. 920984-08-3

8-(4-Chlorophenyl)guanosine 5'-(dihydrogen phosphate)

Cat. No.: B12941157
CAS No.: 920984-08-3
M. Wt: 473.8 g/mol
InChI Key: JHBGGJGOVVSLEB-ORXWAGORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) is a synthetic compound that belongs to the class of guanosine derivatives It is characterized by the presence of a chlorophenyl group attached to the guanosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) typically involves the reaction of guanosine with 4-chlorophenyl phosphate under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires precise control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanosine compounds .

Scientific Research Applications

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can lead to alterations in cellular signaling pathways and affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorophenyl group enhances its ability to interact with certain molecular targets, making it valuable for specific research applications .

Properties

CAS No.

920984-08-3

Molecular Formula

C16H17ClN5O8P

Molecular Weight

473.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[2-amino-8-(4-chlorophenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H17ClN5O8P/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)25)22(12)15-11(24)10(23)8(30-15)5-29-31(26,27)28/h1-4,8,10-11,15,23-24H,5H2,(H2,26,27,28)(H3,18,20,21,25)/t8-,10-,11-,15-/m1/s1

InChI Key

JHBGGJGOVVSLEB-ORXWAGORSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.